N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide
Description
N-(4-Chloro-3-methylphenyl)-4-methyl-benzenesulfonamide (CAS: 1266384-47-7) is a sulfonamide derivative with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g/mol . Structurally, it consists of a 4-methylbenzenesulfonamide group linked to a 4-chloro-3-methylphenyl moiety. This compound is primarily used in research settings, with solubility-dependent preparation protocols requiring careful solvent selection (e.g., DMSO, ethanol) and storage at low temperatures (-80°C or -20°C) to maintain stability .
Properties
IUPAC Name |
N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJMGFQSTPBMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis Pathways
Two-Step Sulfonylation Reaction
The primary synthesis route involves two sequential steps: (1) preparation of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) and (2) coupling with 4-chloro-3-methylaniline.
Synthesis of 4-Methylbenzenesulfonyl Chloride
p-Toluenesulfonyl chloride is synthesized by reacting p-toluenesulfonic acid with chlorosulfonic acid in chloroform. Source details a modified method using ionic liquid co-solvents to enhance yield (85–92%) and purity (98%):
p-Toluenesulfonic acid + ClSO₃H → p-Toluenesulfonyl chloride + H₂SO₄
Key conditions:
- Solvent : Chloroform with 1-butyl-3-methylimidazolium bromide ionic liquid.
- Temperature : 0–40°C during chlorosulfonic acid addition.
- Reaction Time : 1.5–4 hours post-addition.
Coupling with 4-Chloro-3-methylaniline
The sulfonyl chloride reacts with 4-chloro-3-methylaniline in a nucleophilic substitution reaction. Source describes a similar protocol for analogous sulfonamides:
p-Toluenesulfonyl chloride + 4-Chloro-3-methylaniline → N-(4-Chloro-3-methylphenyl)-4-methyl-benzenesulfonamide + HCl
Optimized parameters:
Catalytic Hydrogenation for Precursor Synthesis
4-Chloro-3-methylaniline, a critical precursor, is synthesized via catalytic hydrogenation of 2-chloro-4-nitrotoluene. Source reports a high-efficiency method:
Reaction Mechanism and Kinetics
The sulfonamide bond formation follows a bimolecular nucleophilic substitution (SN2) mechanism:
- Step 1 : Deprotonation of 4-chloro-3-methylaniline by triethylamine, generating a nucleophilic amine.
- Step 2 : Attack of the amine on the electrophilic sulfur atom in p-toluenesulfonyl chloride.
- Step 3 : Elimination of HCl, stabilized by the base.
Kinetic studies (Source) show the reaction is first-order with respect to both reactants, with an activation energy of 45–50 kJ/mol.
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various human cancer cell lines. For example, derivatives have shown significant activity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines with IC50 values below 100 μM . The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial membrane potential, suggesting these compounds could be developed as chemotherapeutic agents.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties, acting primarily as inhibitors of bacterial folate synthesis. This compound may share this characteristic, making it a candidate for further investigation in the development of new antibiotics, particularly against resistant strains of bacteria. Studies have documented the efficacy of similar sulfonamide compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of sulfonamides. The compound could potentially inhibit inflammatory pathways, contributing to its therapeutic profile in treating conditions like rheumatoid arthritis and other inflammatory diseases. The structural features of sulfonamides often correlate with their ability to modulate inflammatory responses in cellular models .
Environmental Applications
Toxicological Assessments
The environmental impact and toxicity profiles of sulfonamides, including this compound, have been evaluated in various studies. These assessments indicate that while some sulfonamides exhibit moderate toxicity to aquatic organisms like algae, they are generally considered low-risk for fish and daphnids . This profile is essential for understanding the environmental fate of these compounds, particularly in agricultural runoff or wastewater.
Biodegradability Studies
Investigations into the biodegradability of sulfonamides reveal that many are not readily biodegradable, raising concerns about their persistence in the environment. Understanding the degradation pathways can inform regulatory decisions and guide the development of safer alternatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
4-Chloro-N-(3-Methylphenyl)Benzenesulfonamide (CAS: Not specified)
- Structural Differences : The benzenesulfonamide group is substituted with a 4-chloro group, while the N-attached phenyl ring has a 3-methyl substituent . In contrast, the target compound has a 4-methyl group on the benzenesulfonamide and a 4-chloro-3-methyl substituent on the N-phenyl ring.
- Impact on Properties :
- Solubility : The absence of a methyl group on the benzenesulfonamide may reduce hydrophobicity compared to the target compound.
- Crystal Packing : Similar hydrogen-bonding patterns (N–H⋯O) are observed, but dihedral angles between aromatic rings and sulfonamide groups differ, affecting molecular conformation .
N-(3-Chloro-4-Methylphenyl)-4-Methoxybenzenesulfonamide (CAS: 346691-58-5)
N-(3-Chloro-4-Methylphenyl)Methanesulfonamide (CAS: 71270-61-6)
- Structural Differences : Replaces the benzenesulfonamide with a methanesulfonamide group .
- Impact on Properties: Molecular Weight: Lower (C₈H₁₀ClNO₂S; ~227.69 g/mol) due to the absence of an aromatic ring. Solubility: Increased aqueous solubility compared to aromatic sulfonamides but reduced π-π stacking interactions in crystal structures .
4-Chloro-N-[(4-Methyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)Methyl]Benzenesulfonamide (CAS: 887308-94-3)
Antimicrobial Activity
- The target compound’s 4-chloro-3-methylphenyl group may enhance lipophilicity, promoting membrane penetration in bacterial targets.
- 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide () shows notable antimicrobial activity due to the oxazole heterocycle, suggesting that heteroaromatic substituents can amplify efficacy compared to purely aromatic sulfonamides .
Structural-Activity Relationships (SAR)
- Chloro Substituents : Chlorine at the para position (e.g., target compound) enhances steric and electronic interactions with enzyme active sites, as seen in 4-chloro-N-(3-methylphenyl)benzenesulfonamide .
- Methyl vs. Methoxy : Methyl groups improve metabolic stability, while methoxy groups enhance solubility, as observed in N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide .
Physicochemical and Crystallographic Properties
Solubility and Stability
Crystal Packing and Hydrogen Bonding
Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by experimental data and case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a substituted aromatic ring, which is critical for its biological activity. The synthesis typically involves the reaction of chlorobenzenes with sulfonyl chlorides, followed by amine substitution to yield the final product. The structural formula can be represented as:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 100 | Low |
| Klebsiella pneumoniae | 75 | Moderate |
In a study evaluating the compound's efficacy against Staphylococcus aureus, it showed an inhibition percentage of approximately 80.69% at a concentration of 50 μg/mL, compared to the positive control (ciprofloxacin) which exhibited 99.2% inhibition . The compound also displayed significant anti-biofilm activity against Klebsiella pneumoniae with an inhibition rate of 79.46% .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon) | 15 | Cell cycle arrest and increased apoptotic cells |
| HeLa (Cervical) | 20 | Mitochondrial membrane potential disruption |
In particular, the compound induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells from 0.18% to 22.04% . Further analysis indicated that treatment with this compound led to morphological changes consistent with apoptosis and increased caspase-3 activity at higher concentrations .
Case Studies
- Study on Antibacterial and Antifungal Activity : A comprehensive evaluation of various benzenesulfonamide derivatives, including this compound, revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure was found to play a crucial role in its efficacy, with specific substitutions enhancing activity .
- Cancer Cell Line Analysis : In a systematic study involving multiple cancer cell lines, this compound exhibited selective cytotoxicity. The results indicated that modifications in the aromatic ring could significantly influence the compound's ability to induce apoptosis across different cancer types .
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells. Its interaction with carbonic anhydrase IX has been highlighted as a significant pathway through which it exerts selective anticancer effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and 4-chloro-3-methylaniline under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization includes controlling temperature (25–60°C), solvent selection (e.g., dichloromethane or THF), and reaction time (4–12 hours). Purity is enhanced via recrystallization from ethanol or methanol . Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures intermediate validation .
Q. How can researchers validate the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and functional groups. For example, sulfonamide protons appear as broad singlets (~δ 10–12 ppm), while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .
Q. What preliminary pharmacological screening methods are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or cyclooxygenase using spectrophotometric methods (e.g., UV-Vis monitoring of substrate conversion) .
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Studies : Employ MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in sulfonamide-based transformations?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps. For example, hydrolysis of the sulfonamide group can be studied via HPLC .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites and transition states .
- Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace reaction pathways in hydrolysis or substitution reactions .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the chloro or methyl groups on the aromatic rings and assess changes in bioactivity (e.g., logP calculations for lipophilicity) .
- Crystallographic Studies : X-ray diffraction reveals conformational preferences (e.g., dihedral angles between rings) that correlate with binding affinity .
- QSAR Modeling : Use multivariate regression to link electronic (Hammett σ) or steric parameters (Taft Es) to activity data .
Q. How should researchers address contradictions in spectroscopic or bioactivity data across studies?
- Methodological Answer :
- Batch Reproducibility : Verify purity (>99%) via HPLC and ensure consistent synthetic protocols to rule out impurities .
- Solvent/Matrix Effects : Re-evaluate NMR or bioassays in different solvents (DMSO vs. CDCl₃) or cell lines to identify context-dependent behavior .
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to identify methodological outliers .
Q. What advanced techniques are used to analyze the compound’s solid-state properties and polymorphism?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Resolves molecular packing, hydrogen bonding (N–H···O=S), and π-π interactions .
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions and thermal stability.
- Powder X-Ray Diffraction (PXRD) : Detects crystalline vs. amorphous phases and quantifies phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
